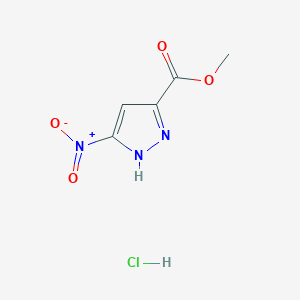
Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C5H5N3O4·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride typically involves the nitration of methyl pyrazole-3-carboxylate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The final product is often obtained in high purity through multiple purification steps, including crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Methyl 5-amino-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrazole derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- Methyl 4-nitro-1H-pyrazole-3-carboxylate.
- Methyl 3-nitro-1H-pyrazole-5-carboxylate .
Uniqueness: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern influences its reactivity and the types of reactions it can undergo.
Biological Activity
Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is a pyrazole derivative characterized by the presence of a nitro group at the 5-position and a carboxylate ester at the 3-position. The molecular formula is C6H6N4O4, and it typically appears as a white to off-white solid.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against several cancer cell lines, including:
These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism likely involves disrupting microbial cell wall synthesis or inhibiting metabolic pathways essential for microbial growth .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Study on Anticancer Activity : A study reported that derivatives of pyrazoles, including methyl 5-nitro-1H-pyrazole-3-carboxylate, exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values below 10 µM .
- Antimicrobial Efficacy : Research indicated that this compound demonstrated effective antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Properties
CAS No. |
650609-87-3 |
|---|---|
Molecular Formula |
C5H6ClN3O4 |
Molecular Weight |
207.57 g/mol |
IUPAC Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H5N3O4.ClH/c1-12-5(9)3-2-4(7-6-3)8(10)11;/h2H,1H3,(H,6,7);1H |
InChI Key |
GILNKOZJVFXYTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















